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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-1-hexanol

Cat. No.: B162434

An In-depth Technical Guide to (S)-(+)-4-Methyl-
1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-Methyl-1-hexanol is a chiral alcohol that holds significance as a building block in
asymmetric synthesis. Its specific stereochemistry makes it a valuable precursor for the
synthesis of complex chiral molecules, particularly in the fields of fragrance, flavor, and
pharmaceuticals. This technical guide provides a comprehensive overview of the physical and
chemical properties of (S)-(+)-4-Methyl-1-hexanol, detailed experimental protocols for its
characterization, and a summary of its chemical behavior.

Physical Properties

(S)-(+)-4-Methyl-1-hexanol is a colorless liquid at room temperature. A comprehensive
summary of its key physical properties is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b162434?utm_src=pdf-interest
https://www.benchchem.com/product/b162434?utm_src=pdf-body
https://www.benchchem.com/product/b162434?utm_src=pdf-body
https://www.benchchem.com/product/b162434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Units
Molecular Formula C7H160
Molecular Weight 116.20 g/mol
Appearance C.:olf)rless to light yellow, clear

liquid
Boiling Point 172-174 (at 760 mmHQ) °C
Density 0.818 g/cm3
Refractive Index 1.430
Specific Rotation ([a]D) +6.0 to +9.0 (neat) degrees
Flash Point 61.8 °C
Purity >98.0 % (GC)
CAS Number 1767-46-0

Chemical Properties

The chemical reactivity of (S)-(+)-4-Methyl-1-hexanol is primarily dictated by the primary
alcohol functional group. As such, it undergoes reactions typical of primary alcohols.

2.1. Oxidation

As a primary alcohol, (S)-(+)-4-Methyl-1-hexanol can be oxidized to form an aldehyde, (S)-4-
methylhexanal, which can be further oxidized to the corresponding carboxylic acid, (S)-4-
methylhexanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing
agent and reaction conditions.

2.2. Esterification

(S)-(+)-4-Methyl-1-hexanol readily reacts with carboxylic acids or their derivatives (such as
acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction is
fundamental in the synthesis of various flavor and fragrance compounds.
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2.3. Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group (e.g., by protonation or
conversion to a tosylate), making the molecule susceptible to nucleophilic substitution
reactions. This allows for the introduction of a wide range of functional groups at the C1
position.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and
characterization of (S)-(+)-4-Methyl-1-hexanol.

3.1. Synthesis of (S)-(+)-4-Methyl-1-hexanol

A plausible enantioselective synthesis of (S)-(+)-4-Methyl-1-hexanol can be adapted from
methods used for similar chiral alcohols. One such approach involves the asymmetric reduction
of a corresponding unsaturated ketone. A detailed, multi-step synthesis starting from
commercially available materials would be required to achieve the desired stereochemistry.

A potential synthetic route could start from a chiral precursor like (R)-citronellal. The synthesis
would involve several steps, including protection of the aldehyde, oxidative cleavage of the
double bond, and subsequent reduction and deprotection steps to yield the target molecule.

3.2. Determination of Physical Properties

The following are generalized protocols for the determination of the key physical properties of
(S)-(+)-4-Methyl-1-hexanol.

3.2.1. Boiling Point Determination (Capillary Method)
o A small amount of the liquid sample is placed in a fusion tube.

o A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the
sample.

e The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
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The temperature is slowly increased until a steady stream of bubbles emerges from the open
end of the capillary tube.

The heat is then removed, and the temperature at which the liquid just begins to enter the
capillary tube is recorded as the boiling point.

3.2.2. Density Measurement (Pycnometer Method)

A clean, dry pycnometer of a known volume is weighed accurately.

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

The filled pycnometer is then weighed again.

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus
the mass of the empty pycnometer) by the known volume of the pycnometer.

3.2.3. Refractive Index Measurement (Abbe Refractometer)

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and
allowed to dry.

A few drops of the liquid sample are placed on the surface of the prism.

The prism is closed, and the light source is adjusted.

The adjustment knob is turned until the boundary line between the light and dark fields is
sharp and centered in the crosshairs of the eyepiece.

The refractive index is then read directly from the instrument's scale.

3.2.4. Specific Rotation Measurement (Polarimeter)

A solution of the sample of known concentration is prepared in a suitable solvent, or the neat
liquid is used.

The polarimeter tube is filled with the sample, ensuring no air bubbles are present.
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e The tube is placed in the polarimeter.

e The analyzer is rotated until the light intensity is at a minimum or the two halves of the visual
field are of equal intensity.

e The observed angle of rotation is recorded.

e The specific rotation is calculated using the formula: [a] = a / (I x ¢), where a is the observed
rotation, | is the path length of the tube in decimeters, and c is the concentration in g/mL (or
density for a neat liquid).

3.3. Purity and Structural Confirmation
3.3.1. Gas Chromatography (GC)

The purity of (S)-(+)-4-Methyl-1-hexanol is typically determined by gas chromatography. A
small amount of the sample is injected into the GC instrument, where it is vaporized and
passed through a capillary column. The retention time of the compound is compared to that of
a standard, and the peak area is used to calculate the purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the structure of the molecule. The chemical
shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed
information about the connectivity of the atoms in the molecule, confirming the presence of the
methyl, methylene, and hydroxyl groups in their expected positions.

Visualization of Methodologies

4.1. General Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical
characterization of a liquid sample like (S)-(+)-4-Methyl-1-hexanol.
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Caption: General workflow for the characterization of (S)-(+)-4-Methyl-1-hexanol.
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4.2. Logic of Chiral Synthesis

The synthesis of a specific enantiomer like (S)-(+)-4-Methyl-1-hexanol relies on the principles
of asymmetric synthesis. The following diagram illustrates the logical flow of a chiral synthesis.
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hexanol]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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